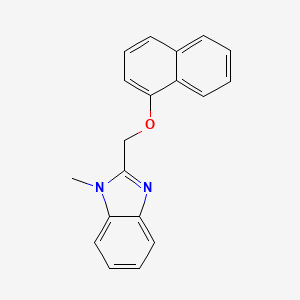

1-甲基-2-(萘-1-氧基甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . The benzimidazole moiety is known to exhibit diverse pharmacological activities .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .Molecular Structure Analysis

The molecular structure of a similar compound, 1-Methyl-2-phenylbenzimidazole, has been reported . The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .科学研究应用

抗癌潜力

对苯并咪唑衍生物的研究,包括与 1-甲基-2-(萘-1-基甲氧基甲基)苯并咪唑相似的结构,突出了它们在抗癌应用中的潜力。一项研究展示了苯并咪唑化合物的合成,并通过体外筛选评估了它们的抗癌功效。这些化合物,特别是对乳腺癌细胞系表现出显着活性的化合物,强调了苯并咪唑衍生物在癌症治疗中的前景 (Salahuddin 等人,2014 年)。

DNA 结合和细胞毒性

苯并咪唑衍生物的另一个关键方面涉及它们的 DNA 结合能力和由此产生的细胞毒性作用。研究表明,这些化合物可以通过嵌入有效地与 DNA 结合,对包括肺癌、乳腺癌和宫颈癌在内的各种癌细胞系表现出显着的细胞毒性作用。这些物质作为化疗剂的潜力很大,为药物开发提供了有希望的途径 (Anup Paul 等人,2015 年)。

抗菌活性

苯并咪唑衍生物还表现出显着的抗菌特性。一项涉及萘-1-基甲基取代银 N-杂环卡宾配合物研究表明具有很高的抗菌和抗真菌活性。这些发现表明苯并咪唑基化合物在开发新的抗菌剂中具有潜在用途,为日益严重的抗生素耐药性问题提供可能的解决方案 (Yetkin Gök 等人,2015 年)。

传感和检测应用

苯并咪唑化合物已被探索用于传感应用。例如,萘苯并咪唑衍生物在水性介质中对 Al(3+) 离子表现出很高的选择性和灵敏度。这种特异性表明这些化合物有可能被开发成用于环境监测和工业过程的有效传感器 (K. Velmurugan 等人,2015 年)。

作用机制

Target of Action

Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a common target for antifungal drugs .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to disruption of sterol biosynthesis, affecting the integrity and function of cellular membranes .

Biochemical Pathways

1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole may affect the sterol biosynthesis pathway, given the potential target of this compound . Inhibition of lanosterol 14α-demethylase would prevent the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . This could lead to an accumulation of toxic sterol intermediates and a deficiency of ergosterol, disrupting membrane function and integrity .

Result of Action

The molecular and cellular effects of 1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole’s action would likely involve disruption of cell membrane function and integrity due to altered sterol composition . This could lead to leakage of cellular contents, impaired nutrient uptake, and ultimately, cell death .

未来方向

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in medicinal chemistry . They have been widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Future research may focus on the design of novel and potent benzimidazole-containing drugs .

属性

IUPAC Name |

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKIDNPPHJFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)

![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)